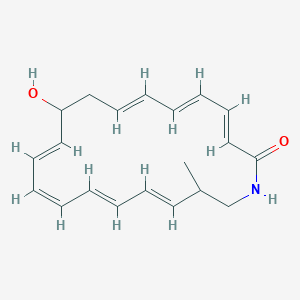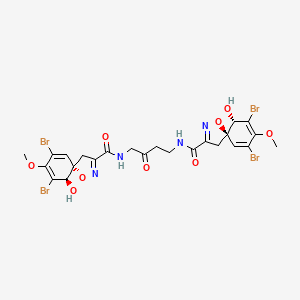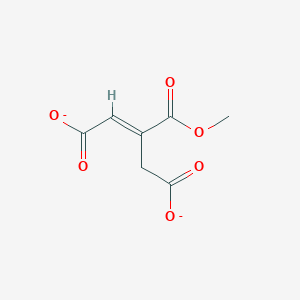![molecular formula C24H22N6 B1260276 Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- CAS No. 874657-90-6](/img/structure/B1260276.png)
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-
概要
説明
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is a heterocyclic compound that features a pyridazine ring substituted with diphenyl and pyrimidinyl-piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can yield pyridazine derivatives . The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
類似化合物との比較
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, diphenyl, and pyrimidinyl-piperazinyl groups makes it a versatile scaffold for drug design and material science applications .
特性
CAS番号 |
874657-90-6 |
|---|---|
分子式 |
C24H22N6 |
分子量 |
394.5 g/mol |
IUPAC名 |
4,6-diphenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-18-22(20-10-5-2-6-11-20)27-28-23(21)29-14-16-30(17-15-29)24-25-12-7-13-26-24/h1-13,18H,14-17H2 |
InChIキー |
YUGRWLHLWREHAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
正規SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
Key on ui other cas no. |
874657-90-6 |
同義語 |
4,6-diphenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine MW01-5-188WH |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1260196.png)
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
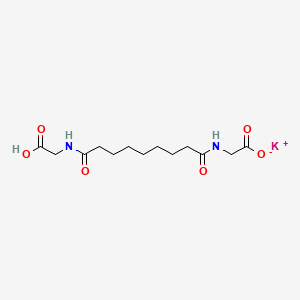
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
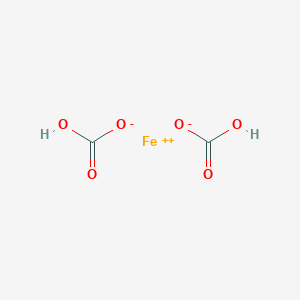
![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
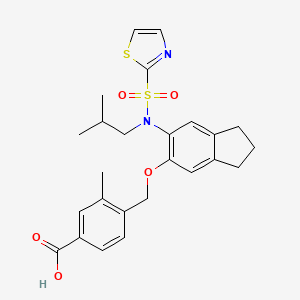
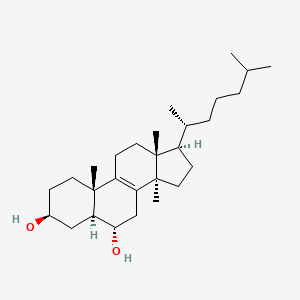
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)
